10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one
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Description
10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one is a useful research compound. Its molecular formula is C20H14N2O3 and its molecular weight is 330.343. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Enantioselective Synthesis : Katritzky et al. (1999) demonstrated the enantioselective synthesis of ethyl 6-substituted-2,3,3a,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylates from L-tryptophan, which is closely related to the compound of interest (Katritzky et al., 1999).
- Biogenetic-Like Synthesis : Duong et al. (1983) reported a 'biogenetic-like' synthesis approach for related compounds, demonstrating the synthetic versatility of these naphthyridinones (Duong et al., 1983).
- Biomimetic-Type Approach to Precursors : Krohn et al. (2000) explored a biomimetic-type approach to synthesize potential precursors of the angucyclinone landomycinone, highlighting the utility of these compounds in complex natural product synthesis (Krohn et al., 2000).
Biological Applications
- G-Quadruplex Stabilization in Cancer Therapy : Rocca et al. (2016) identified a derivative of this compound as a novel stabilizer of G-quadruplex structures in human telomeric and c-myc promoter sequences, implicating its potential in anticancer drug therapy (Rocca et al., 2016).
- Topoisomerase-I Targeting Activity : Singh et al. (2003) synthesized derivatives of this compound class and evaluated their topoisomerase-I targeting activity, which is crucial for developing new anticancer agents (Singh et al., 2003).
Other Applications
- Antioxidant and UV-Radiation Absorption : Nguyen et al. (2021) investigated the antioxidant and UV absorption activities of derivatives, suggesting potential applications in natural organic sunscreens (Nguyen et al., 2021).
- Diverse Syntheses and Structural Analogies : Mekheimer et al. (2018) reported the synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines, demonstrating the structural versatility and potential for developing novel therapeutic agents (Mekheimer et al., 2018).
Properties
IUPAC Name |
16,17-dimethoxy-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8(20),9,11,13(18),14,16-nonaen-19-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-24-15-8-7-13-16(19(15)25-2)20(23)22-14-6-4-3-5-11(14)12-9-10-21-17(13)18(12)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZWJHZKXTWTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=NC=CC4=C3N(C2=O)C5=CC=CC=C45)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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